
2-(1-(tert-Butoxycarbonyl)-2-methylpiperidin-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{1-[(tert-butoxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations
Méthodes De Préparation
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid typically involves the protection of an amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), under different temperature conditions . Industrial production methods may employ flow microreactor systems to enhance efficiency and sustainability .
Analyse Des Réactions Chimiques
2-{1-[(tert-butoxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol. This deprotection step is crucial for further functionalization of the compound.
Applications De Recherche Scientifique
2-{1-[(tert-butoxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid has various scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be employed in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-2-methylpiperidin-4-yl}acetic acid involves the protection of amine groups to prevent unwanted reactions during synthesis. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate . The protected amine can then undergo various transformations before the Boc group is removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
Similar compounds include other Boc-protected amines, such as:
- 2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
- 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
These compounds share the Boc protecting group but differ in their core structures and specific applications
Propriétés
Formule moléculaire |
C13H23NO4 |
|---|---|
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C13H23NO4/c1-9-7-10(8-11(15)16)5-6-14(9)12(17)18-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16) |
Clé InChI |
NSZMAEOVKZKSGA-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CCN1C(=O)OC(C)(C)C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[4-(Aminomethyl)phenyl]-5-tert-butylpyrazol-3-yl]-3-naphthalen-1-ylurea](/img/structure/B13993489.png)
![4-[(3-chlorophenyl)iminomethyl]-N,N-bis(3-chloropropyl)aniline](/img/structure/B13993491.png)
![4-Methyl [1,1'-biphenyl]-4,4'-dicarboxylate](/img/structure/B13993495.png)

![6-chloro-3-[(1E)-2-nitroethenyl]-1H-indole](/img/structure/B13993501.png)
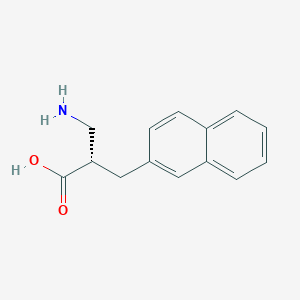
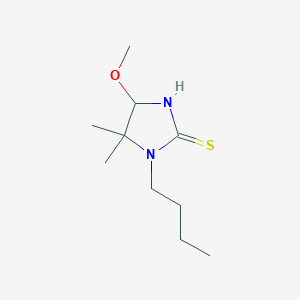
![3-[(2,6-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B13993519.png)
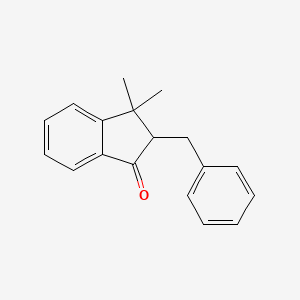
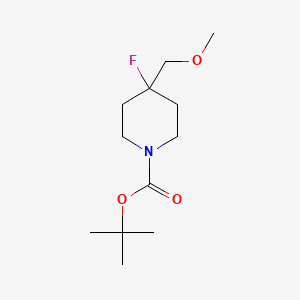
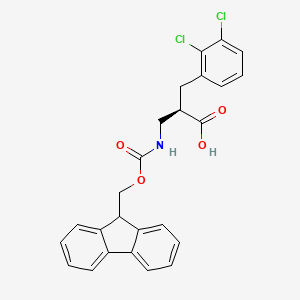
![Ethyl [2-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B13993550.png)

